molecular formula C16H16F3NOS B2577352 N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide CAS No. 2320684-12-4

N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2577352
CAS No.: 2320684-12-4
M. Wt: 327.37
InChI Key: PEGGECAEEFVGAE-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a benzamide core substituted with a trifluoromethyl group at the 3-position and a branched alkyl chain containing a thiophen-3-yl moiety at the 2-methylpropyl position (Fig. 1). Its molecular formula is C₁₇H₁₆F₃NOS, with a molecular weight of 339.38 g/mol .

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NOS/c1-15(2,13-6-7-22-9-13)10-20-14(21)11-4-3-5-12(8-11)16(17,18)19/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGGECAEEFVGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Derivative: The synthesis begins with the preparation of the thiophene derivative. This can be achieved through the reaction of 3-bromothiophene with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position of the thiophene ring.

    Coupling with Benzoyl Chloride: The resulting thiophene derivative is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

Chemistry

N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide serves as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Key Reactions:

  • Suzuki Coupling: Utilized for forming carbon-carbon bonds, enhancing the synthesis of derivatives with diverse functionalities.
  • Amide Bond Formation: Important for constructing peptide-like structures relevant in drug development.

Biology

Research indicates that this compound exhibits bioactive properties , making it a candidate for further investigations in biological applications.

Potential Activities:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group is believed to enhance antibacterial efficacy.
Compound IDBacterial StrainMIC (µg/mL)
Compound AS. aureus10
Compound BMRSA15
Compound CE. coli>50

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its unique structural features that may interact favorably with biological targets.

Mechanism of Action:
The presence of the thiophene ring and trifluoromethyl group may enhance binding affinity to specific receptors or enzymes, potentially leading to modulation of biological activities.

Case Studies:
Recent studies have focused on the compound's effectiveness in:

  • Cancer Research: Investigated for its potential to inhibit tumor growth through various pathways.
  • Inflammation Reduction: Preliminary results suggest anti-inflammatory properties, warranting further exploration.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics :

  • Applications: Potential use in medicinal chemistry or agrochemical research is inferred from structural analogs (e.g., D3 receptor ligands, radiopharmaceuticals) .
  • Safety : Requires precautions against heat and ignition sources (P210), emphasizing stability concerns .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares a benzamide scaffold with modifications influencing electronic properties, solubility, and biological activity. Below is a detailed comparison:

Compound Name Key Structural Features Applications/Synthesis References
N-(2-Methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide Benzamide core, trifluoromethyl (electron-withdrawing), thiophen-3-yl (aromatic heterocycle) Commercial availability; potential receptor ligand or agrochemical candidate
4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide Benzamide + thiophen-3-yl + diazepane ring + trifluoromethylphenyl Synthesized via 48-hour reflux (56% yield); evaluated as D3 receptor ligand
[18F]TMP195 (Radiolabeled analog) Oxadiazole ring replacing thiophen-3-yl; radiochemical purity >95% Late-stage radiosynthesis for PET imaging; isolated in 17–19 min with 75% acetonitrile/water
2-Chloro-N-cyclopropyl-4-(2,2-difluoro-1-hydroxy-3-oxo-3-(3-(trifluoromethyl)phenyl)propyl)benzamide Benzamide + cyclopropyl + difluoro-hydroxy-oxo-propyl chain + trifluoromethylphenyl Fluorinated agrochemical; synthesized via LiBr/NEt3-mediated coupling in THF
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide + isopropoxy phenyl + trifluoromethyl Agricultural fungicide; registered use in crop protection

Functional Group Impact on Properties

  • Trifluoromethyl Group : Common in all analogs; enhances metabolic stability, lipophilicity, and binding affinity to hydrophobic pockets .
  • Thiophen-3-yl vs. Oxadiazole : Thiophen-3-yl (electron-rich) may favor π-π stacking in receptor binding, while oxadiazole ([18F]TMP195) improves radiosynthetic efficiency for imaging .
  • Diazepane Ring (Compound 9b) : Introduces basicity and conformational flexibility, likely enhancing CNS penetration for neurological targets .

Medicinal Chemistry

  • Receptor Targeting : The diazepane-containing analog (9b) demonstrated D3 receptor binding, suggesting the target compound could be optimized for similar neurological applications .
  • Imaging Probes : [18F]TMP195 highlights the utility of trifluoromethyl benzamides in developing PET tracers, though the thiophen-3-yl variant may require structural tweaks for equivalent efficacy .

Agrochemical Development

  • Flutolanil : A registered fungicide with a trifluoromethyl benzamide backbone, underscoring the scaffold’s versatility in crop protection .
  • Fluorinated Derivatives : Compound II.13.x () incorporates multiple fluorinated groups for enhanced environmental stability, a strategy applicable to the target compound .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H16_{16}F3_{3}NOS, with a molecular weight of 327.4 g/mol. The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in disease processes. For example, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which plays a critical role in cancer cell proliferation .
  • Antiviral Activity : Research indicates that certain N-heterocycles exhibit antiviral properties by inhibiting viral replication mechanisms. This class of compounds has shown promise against viruses by disrupting their life cycles at various stages .
  • Kinase Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to kinase targets, which are often implicated in cancer progression. Studies on related compounds suggest that they can selectively inhibit kinase activity, leading to reduced tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedBiological ActivityKey Findings
Various N-HeterocyclesAntiviralShowed significant inhibition of TMV CP at low concentrations (0.20 μM).
Benzamide DerivativesCancer Cell Growth InhibitionInhibited DHFR, leading to reduced cell proliferation in resistant cancer cell lines.
Thiophene DerivativesKinase InhibitionDemonstrated nanomolar activity against PIM kinases, suggesting potential for cancer therapy.

Pharmacological Profile

The pharmacological profile of this compound suggests it may act as a potent inhibitor across various biological pathways:

  • Anticancer Potential : The compound's ability to inhibit key enzymes involved in DNA synthesis and repair positions it as a candidate for further development in cancer therapeutics.
  • Antiviral Properties : Its structural features align with known antiviral agents, warranting investigation into its efficacy against viral infections.

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